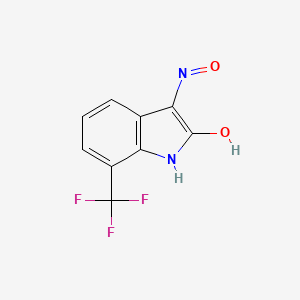

(3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitroso-7-(trifluoromethyl)-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14-16/h1-3,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCAUCUZADXBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427930 | |

| Record name | 3-(Hydroxyamino)-7-(trifluoromethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74396-78-4 | |

| Record name | 3-(Hydroxyamino)-7-(trifluoromethyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime

This guide provides a comprehensive overview of the synthetic pathway for (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime, a fluorinated isatin oxime derivative of significant interest to researchers in medicinal chemistry and drug development. The strategic incorporation of the trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this scaffold a valuable building block for novel therapeutic agents. This document will detail the synthetic route, provide step-by-step experimental protocols, and elucidate the underlying chemical mechanisms.

Introduction and Significance

Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl (-CF3) group at the 7-position of the isatin core can enhance its pharmacological profile. The subsequent conversion of the 3-keto group to an oxime introduces a new vector for hydrogen bonding and potential coordination with biological targets, further diversifying its therapeutic potential. This compound, therefore, represents a key molecule for structure-activity relationship (SAR) studies and the development of new chemical entities.

The synthesis of this target molecule is primarily achieved through a two-step process, beginning with the well-established Sandmeyer isatin synthesis to construct the core heterocyclic system, followed by a classical oximation reaction.

Overall Synthesis Workflow

The synthetic pathway can be visualized as a two-stage process, starting from the commercially available 3-(trifluoromethyl)aniline.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 7-(Trifluoromethyl)-1H-indole-2,3-dione (7-Trifluoromethylisatin)

The initial and most critical part of the synthesis is the construction of the 7-(trifluoromethyl)isatin core via the Sandmeyer isatin synthesis. This reaction is particularly effective for anilines bearing electron-withdrawing groups, such as the trifluoromethyl group[1]. The process involves two key steps: the formation of an isonitrosoacetanilide intermediate and its subsequent acid-catalyzed cyclization.

Step 1.1: Synthesis of 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide

Causality Behind Experimental Choices:

-

Reactants: 3-(Trifluoromethyl)aniline is the starting material that incorporates the desired trifluoromethyl group at the 7-position of the final isatin. Chloral hydrate, in the presence of hydroxylamine, generates an in situ reagent that condenses with the aniline.

-

Reaction Conditions: The reaction is typically carried out in an aqueous solution of sodium sulfate. The high concentration of salt helps to precipitate the product, driving the equilibrium towards the formation of the isonitrosoacetanilide. The use of hydrochloric acid ensures the aniline is in its soluble hydrochloride salt form and provides the acidic medium necessary for the initial condensation steps[2][3]. Heating to reflux provides the activation energy required for the reaction to proceed at a reasonable rate.

Experimental Protocol:

-

In a large round-bottom flask, dissolve chloral hydrate (1.1 equivalents) and a large excess of crystallized sodium sulfate in water.

-

In a separate beaker, prepare a solution of 3-(trifluoromethyl)aniline (1.0 equivalent) in water containing a slight molar excess of concentrated hydrochloric acid to ensure complete dissolution.

-

Add the aniline hydrochloride solution to the flask.

-

Finally, add a solution of hydroxylamine hydrochloride (approximately 3 equivalents) in water to the reaction mixture.

-

Heat the mixture to a vigorous boil for a short period (typically 5-15 minutes). The product will begin to crystallize out of the solution upon heating.

-

Cool the reaction mixture in an ice bath to complete the precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air-dry. The product, 2-(hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide, is typically used in the next step without further purification.

Step 1.2: Cyclization to 7-(Trifluoromethyl)-1H-indole-2,3-dione

Causality Behind Experimental Choices:

-

Reagent: Concentrated sulfuric acid acts as both a strong acid catalyst and a dehydrating agent, facilitating the intramolecular electrophilic aromatic substitution (cyclization) of the isonitrosoacetanilide intermediate.

-

Reaction Conditions: The reaction is exothermic and requires careful temperature control. The isonitrosoacetanilide is added portion-wise to the pre-heated sulfuric acid to maintain the temperature within a specific range (typically 60-80°C). Overheating can lead to charring and a significant reduction in yield. After the addition is complete, a short period of heating ensures the completion of the reaction[4]. The reaction is quenched by pouring the mixture onto ice, which precipitates the isatin product.

Experimental Protocol:

-

In a round-bottom flask equipped with a mechanical stirrer, carefully warm concentrated sulfuric acid to approximately 50°C.

-

Slowly and portion-wise, add the dry 2-(hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide from the previous step to the stirred sulfuric acid, maintaining the internal temperature between 60°C and 70°C. Cooling may be necessary.

-

After the addition is complete, heat the mixture to 80°C for approximately 10-15 minutes.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.

-

The 7-(trifluoromethyl)isatin will precipitate as a solid. Allow the mixture to stand to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash extensively with cold water until the washings are neutral, and dry thoroughly. The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

Part 2: Synthesis of this compound

The final step in the synthesis is the conversion of the 3-keto group of the isatin to an oxime. This is a standard condensation reaction.

Causality Behind Experimental Choices:

-

Reactants: Hydroxylamine hydrochloride is the source of the hydroxylamine nucleophile. The reaction is often carried out in the presence of a weak base, such as pyridine or sodium acetate, to neutralize the liberated HCl and free the hydroxylamine base.

-

Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves both the isatin and the hydroxylamine hydrochloride, providing a homogeneous reaction medium.

-

Reaction Conditions: Heating the reaction mixture to reflux provides the necessary energy for the condensation to occur at a practical rate.

Experimental Protocol:

-

Suspend 7-(trifluoromethyl)-1H-indole-2,3-dione (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a base such as pyridine (1.1 to 1.5 equivalents) to the suspension.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 1-3 hours), cool the mixture to room temperature.

-

The product, this compound, will often precipitate from the cooled solution.

-

If precipitation is incomplete, the volume of the solvent can be reduced under reduced pressure.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification if necessary.

Reaction Mechanisms

Sandmeyer Isatin Synthesis Mechanism

The Sandmeyer isatin synthesis proceeds through an initial condensation to form an isonitrosoacetanilide, followed by an acid-catalyzed intramolecular cyclization.

Caption: Mechanism of the Sandmeyer Isatin Synthesis.

Oximation Mechanism

The formation of the isatin oxime is a nucleophilic addition of hydroxylamine to the C3 carbonyl group, followed by dehydration.

Caption: Mechanism of Isatin Oximation.

Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature | Product | Expected Yield |

| 1.1 | 3-(Trifluoromethyl)aniline | Chloral hydrate, Hydroxylamine HCl, Na2SO4, HCl | Water | Reflux | 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide | 75-85% |

| 1.2 | 2-(Hydroxyimino)-N-(3-(trifluoromethyl)phenyl)acetamide | Concentrated H2SO4 | Neat | 60-80°C | 7-(Trifluoromethyl)-1H-indole-2,3-dione | 60-70% |

| 2 | 7-(Trifluoromethyl)-1H-indole-2,3-dione | Hydroxylamine HCl, Pyridine | Ethanol | Reflux | This compound | 80-90% |

Characterization of the Final Product

The structure and purity of this compound can be confirmed by a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons on the indole ring, with characteristic splitting patterns influenced by the trifluoromethyl group. The N-H proton of the indole will likely appear as a broad singlet, and the O-H proton of the oxime will also be a singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon (C2) and the oxime carbon (C3). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will also show characteristic shifts.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the lactam (around 1700-1750 cm⁻¹), the C=N stretch of the oxime (around 1620-1680 cm⁻¹), and the O-H stretch of the oxime (broad, around 3100-3500 cm⁻¹). Strong C-F stretching bands will be present in the 1100-1300 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₅F₃N₂O₂: 230.15 g/mol ). Fragmentation patterns may include the loss of characteristic groups.

References

- Sandmeyer, T. (1919). Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234–242.

- Marvel, C. S., & Hiers, G. S. (1941). Isatin. Organic Syntheses, Coll. Vol. 1, p.327.

- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.

- Hewawasam, P., & Meanwell, N. A. (1994). A general method for the synthesis of 4-, 5-, 6-, and 7-nitroindoles. Tetrahedron Letters, 35(40), 7303-7306.

- Sumpter, W. C. (1944).

- Pinto, A. C., de Souza, M. C. B. V., & Wardell, J. L. (2012). The Sandmeyer Isonitrosoacetanilide Isatin Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 235-256). John Wiley & Sons, Inc.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Trifluoromethyl Isatin Oxime

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 7-trifluoromethyl isatin oxime, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the Isatin Scaffold and Fluorine in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds, recognized for their versatile chemical reactivity and broad spectrum of biological activities. The isatin scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[1] The reactivity of the C3-carbonyl group allows for a wide range of chemical modifications, leading to diverse molecular architectures with tailored pharmacological profiles.

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern medicinal chemistry to enhance the therapeutic potential of lead compounds. The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and ability to increase lipophilicity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] In the context of the isatin scaffold, the placement of a trifluoromethyl group at the 7-position is anticipated to modulate its electronic properties and biological activity. This guide focuses on the oxime derivative of 7-trifluoromethylisatin, a compound that combines the rich chemical potential of the isatin core with the advantageous properties of the trifluoromethyl group.

Physicochemical Properties of 7-Trifluoromethyl Isatin Oxime

While specific experimental data for 7-trifluoromethyl isatin oxime is not extensively available in public literature, its physicochemical properties can be predicted based on the known characteristics of its precursor, 7-trifluoromethylisatin, and the general properties of isatin oximes.

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C₉H₅F₃N₂O₂ | [3] |

| Molecular Weight | 230.14 g/mol | [3] |

| Appearance | Expected to be a crystalline solid, likely yellow to orange in color. | Based on the appearance of isatin and its derivatives. |

| Melting Point | Expected to be higher than the precursor, 7-trifluoromethylisatin (192-193 °C). | Oximation typically increases the melting point of isatins. |

| Solubility | Predicted to have good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Limited solubility in water and nonpolar solvents like hexane is expected. The trifluoromethyl group may enhance solubility in some organic solvents.[4] | General solubility of isatin oximes and trifluoromethylated heterocycles.[4][5] |

| pKa | The oxime hydroxyl group is weakly acidic. The electron-withdrawing trifluoromethyl group is expected to slightly increase the acidity of the N-H proton of the isatin ring compared to unsubstituted isatin. | Inductive effect of the trifluoromethyl group. |

| LogP | The trifluoromethyl group is known to increase lipophilicity, suggesting a higher LogP value compared to unsubstituted isatin oxime. | Known effects of trifluoromethyl groups on partition coefficients. |

Synthesis and Characterization

The synthesis of 7-trifluoromethyl isatin oxime proceeds via a straightforward oximation reaction of the corresponding 7-trifluoromethylisatin. The C3-carbonyl group of the isatin is highly electrophilic and readily reacts with nucleophiles like hydroxylamine.[2] The electron-withdrawing nature of the trifluoromethyl group at the 7-position is expected to further activate the C3-carbonyl towards nucleophilic attack.

Synthesis Workflow

Caption: General synthesis workflow for 7-trifluoromethyl isatin oxime.

Experimental Protocol: Synthesis of 7-Trifluoromethyl Isatin Oxime

This protocol is a representative procedure based on established methods for the synthesis of isatin oximes.[5]

Materials:

-

7-Trifluoromethylisatin (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Pyridine

-

Ethanol

Procedure:

-

A solution of 7-trifluoromethylisatin in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Pyridine is added to the solution, followed by the portion-wise addition of hydroxylamine hydrochloride.

-

The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The cooled reaction mixture is poured into ice-cold water with stirring.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 7-trifluoromethyl isatin oxime.

Characterization

The structure of the synthesized 7-trifluoromethyl isatin oxime can be confirmed using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the N-H proton of the isatin core, and the O-H proton of the oxime group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons (C2 and C3), the aromatic carbons, and the carbon of the trifluoromethyl group. The C3 carbon signal is expected to shift upon conversion to the oxime.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.[6]

2. Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the oxime hydroxyl group.

-

N-H stretch: A sharp to medium band around 3100-3300 cm⁻¹ for the isatin N-H.

-

C=O stretch: A strong absorption band around 1700-1720 cm⁻¹ for the C2-carbonyl group.

-

C=N stretch: An absorption band in the region of 1620-1680 cm⁻¹ for the oxime C=N bond.

-

C-F stretch: Strong absorption bands in the region of 1000-1350 cm⁻¹ characteristic of the trifluoromethyl group.

3. Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the exact mass of 7-trifluoromethyl isatin oxime (C₉H₅F₃N₂O₂).

Reactivity and Stability

The chemical reactivity of 7-trifluoromethyl isatin oxime is primarily centered around the isatin ring system and the oxime functional group.

Caption: Key reaction sites of 7-trifluoromethyl isatin oxime.

-

N-H Acidity and N-Alkylation/Acylation: The N-H proton of the isatin ring is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions to introduce various substituents at the N1 position.[7]

-

Oxime Group Reactivity: The oxime hydroxyl group can undergo O-alkylation or O-acylation. The oxime nitrogen is also nucleophilic.

-

Ring Expansion: Isatin derivatives are known to undergo ring expansion reactions, which could lead to the formation of quinoline derivatives.[2]

-

Stability: The compound is expected to be stable under normal laboratory conditions. The trifluoromethyl group generally enhances the metabolic stability of molecules.[3]

Potential Applications in Drug Development

Isatin oximes have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a trifluoromethyl group in 7-trifluoromethyl isatin oxime is anticipated to confer unique biological properties.

-

Anticonvulsant Activity: Isatin and its derivatives have been extensively studied for their anticonvulsant effects. The oxime moiety is a key pharmacophore in some anticonvulsant agents.

-

Anticancer Activity: Many isatin derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of kinases and apoptosis induction. The trifluoromethyl group is a common substituent in many approved anticancer drugs.[1]

-

Antiviral and Antimicrobial Activity: The isatin scaffold is present in compounds with demonstrated antiviral and antimicrobial properties.

The combination of the isatin core, the oxime functional group, and the trifluoromethyl substituent makes 7-trifluoromethyl isatin oxime a promising candidate for further investigation in various drug discovery programs. Its unique physicochemical and electronic properties warrant exploration of its biological activity against a range of therapeutic targets.

References

-

Al-khuzaie, M. G. A., Fahad, M. M., & Al-Safi, A. J. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]

- Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: Technologies, 1(4), 337-341.

- O'Sullivan, D. G., & Sadler, P. W. (1957). Vibrational Frequencies of Isatin Oximes. The Journal of Organic Chemistry, 22(3), 293-295.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.

- Singh, U. P., & Singh, R. K. (2014). A review on the synthesis of isatin and its derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3163.

-

Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2022). Molecules, 27(15), 4782. [Link]

-

Varun, B. V., & S, S. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 9(56), 32541-32564. [Link]

-

Wang, X., et al. (2017). Trifluoromethylation of heterocycles in water at room temperature. Green Chemistry, 19(2), 448-452. [Link]

-

Yılmaz, F., & Çıkrıkçı, S. (2022). Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. Chemistry, 4(4), 1362-1376. [Link]

-

Zhang, Y., et al. (2021). Synthesis of α-trifluoromethyl ethanone oximes via the three-component reaction of aryl-substituted ethylenes, tert-butyl nitrite, and the Langlois reagent. Organic Chemistry Frontiers, 8(15), 4165-4170. [Link]

-

NLM. (2022). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Pharmaceuticals, 15(7), 833. [Link]

-

Pharmacia. (2024). Synthesis, characterization, molecular docking, ADME study, and antimicrobial evaluation of new fenamate-isatin hybrids. Pharmacia, 71, e1001. [Link]

-

Varun, B. V., & S, S. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 9(56), 32541-32564. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0259353). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0159622). Retrieved from [Link]

-

Al-khuzaie, M. G. A., Fahad, M. M., & Al-Safi, A. J. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]

-

Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2022). Molecules, 27(15), 4782. [Link]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.irapa.org [journals.irapa.org]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure Elucidation of (3Z)-7-(Trifluoromethyl)-1H-indole-2,3-dione 3-oxime (CAS 74396-78-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the structural elucidation of the compound registered under CAS number 74396-78-4. The definitive structure is identified as (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime , a derivative of isatin. This document will delve into the critical spectroscopic techniques required for its characterization, outlining the expected spectral data and the underlying principles for their interpretation.

The isatin scaffold and its derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1][2] Accurate structural confirmation is a cornerstone of any research and development effort involving such compounds, ensuring the integrity of structure-activity relationship (SAR) studies and the validity of biological findings.

Confirmed Chemical Structure

The compound with CAS number 74396-78-4 is this compound.[3][4][5] Its molecular formula is C9H5F3N2O2.[3][4][5] It exists in tautomeric equilibrium with 3-(hydroxyamino)-7-(trifluoromethyl)indol-2-one, though the oxime form is predominantly recognized.[3][6]

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Characterization Strategy

A multi-technique spectroscopic approach is essential for the unambiguous structure elucidation of this molecule. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a holistic view of the molecular framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a suite of NMR experiments is recommended.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical and should be based on the solubility of the compound.

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, coupling constants, and correlation peaks to assign all proton and carbon signals.

Caption: Standard workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectral Data (in DMSO-d6):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (indole) | 11.0 - 12.0 | br s | - |

| OH (oxime) | 12.0 - 13.0 | br s | - |

| Aromatic-H | 7.0 - 8.0 | m | - |

-

Rationale: The acidic protons of the indole NH and the oxime OH are expected to appear as broad singlets at very downfield chemical shifts, and their signals can be confirmed by D2O exchange. The aromatic protons on the benzene ring will exhibit complex splitting patterns (multiplets) in the aromatic region.

Predicted ¹³C NMR Spectral Data (in DMSO-d6):

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (keto) | 160 - 170 |

| C=N (oxime) | 140 - 150 |

| C-CF3 | 120 - 130 (q, ¹JCF ≈ 270 Hz) |

| Aromatic-C | 110 - 140 |

| CF3 | 120 - 125 (q, ¹JCF ≈ 270 Hz) |

-

Rationale: The carbonyl carbon of the isatin ring is expected to be significantly downfield. The carbon of the oxime group will also be in the downfield region. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, and the CF3 carbon itself will also be a quartet. The remaining aromatic carbons will resonate in the typical aromatic region.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

Data Acquisition: Acquire a full scan mass spectrum in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition.

-

Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain characteristic fragmentation patterns that can aid in structural confirmation.

Caption: Workflow for mass spectrometry analysis.

Predicted Mass Spectral Data:

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 231.0376 | Calculated for C9H6F3N2O2⁺ |

| [M-H]⁻ | 229.0223 | Calculated for C9H4F3N2O2⁻ |

-

Rationale: HRMS will provide the exact mass, which can be used to confirm the elemental composition. The fragmentation pattern in MS/MS would likely involve losses of small neutral molecules such as CO, NO, and CF3, providing further structural insights. The fragmentation of isatin derivatives often involves characteristic cleavages of the heterocyclic ring.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent in a liquid cell.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted Infrared (IR) Spectral Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (oxime) | 3200 - 3600 (broad) |

| N-H stretch (indole) | 3100 - 3300 |

| C=O stretch (keto) | 1700 - 1750 |

| C=N stretch (oxime) | 1620 - 1680 |

| C-F stretch | 1000 - 1350 (strong, multiple bands) |

| Aromatic C=C stretch | 1450 - 1600 |

-

Rationale: The IR spectrum of isatin and its derivatives is characterized by strong carbonyl absorption.[2][8] The presence of the oxime will introduce a broad O-H stretching band and a C=N stretching vibration. The trifluoromethyl group will exhibit strong and characteristic C-F stretching absorptions.

Conclusion

The structural elucidation of this compound (CAS 74396-78-4) requires a synergistic application of modern spectroscopic techniques. By following the detailed protocols and interpreting the expected spectral data outlined in this guide, researchers can confidently confirm the identity and purity of this compound. This rigorous characterization is a fundamental prerequisite for its further investigation in drug discovery and development programs.

References

-

Molepedia. (n.d.). 74396-78-4 | 3-(idrossiammino)-7-(trifluorometil)-2H-indol-2-one. Retrieved from [Link]

-

Abcr Gute Chemie. (n.d.). AB409086 | CAS 74396-78-4. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 74396-78-4 | 3-(hydroxyimino)-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]

-

Molepedia. (n.d.). 74396-78-4 | 3-(הידרוקסיאמינו)-7-(טריפלואורומתיל)-2H-אינדול-2-אחד. Retrieved from [Link]

- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273–324.

- Sin, N., et al. (2009). The alkylation of isatin-derived oximes: Spectroscopic and X-ray crystallographic structural characterization of oxime and nitrone products. Journal of Heterocyclic Chemistry, 46(3), 432-442.

- Gouveia, F. L., et al. (2021). Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. RSC Medicinal Chemistry, 12(8), 1365-1376.

- Singh, U. P., & Singh, P. (2014). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 4(84), 44788-44817.

- Al-Khuzaie, M. G. A., Fahad, M. M., & Al-Safi, A. J. (2022). Synthesis, reaction and biological importance of isatin derivatives. Biomedical and Chemical Sciences, 1(3), 193-206.

- Rostkowska, H., et al. (1993). The Fourier transform infrared spectrum of Isatin. Journal of Molecular Structure, 293, 221-224.

-

Global Substance Registration System. (n.d.). 7-TRIFLUOROMETHYLISATIN. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. sinfoobiotech.com [sinfoobiotech.com]

- 5. guidechem.com [guidechem.com]

- 6. 74396-78-4 | 3-(idrossiammino)-7-(trifluorometil)-2H-indol-2-one [chemindex.com]

- 7. sci-hub.pl [sci-hub.pl]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity Screening of (3Z)-7-(Trifluoromethyl)-1H-indole-2,3-dione 3-oxime

Abstract

The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of pharmacological activities.[1][2] Isatin derivatives, including their oximes, have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] The introduction of a trifluoromethyl group can substantially enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 7-(trifluoromethyl)isatin derivatives particularly compelling candidates for drug discovery. This guide provides a comprehensive framework for the systematic biological activity screening of a specific, promising derivative: (3Z)-7-(trifluoromethyl)-1H-indole-2,3-dione 3-oxime. We will detail the rationale behind target selection, provide robust, step-by-step protocols for key in vitro assays, and discuss the principles of data interpretation and computational validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel isatin-based compounds.

Introduction: The Rationale for Screening

The therapeutic potential of a novel chemical entity is unknown until elucidated through systematic biological screening. The selection of initial screens for this compound is guided by the established activities of the broader isatin oxime chemical class.

-

Anticancer Potential: Isatin derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell proliferation and survival.[5][6] Analogs such as Sunitinib, which features an oxindole core, are approved kinase inhibitors for cancer therapy. The cytotoxic properties of isatin derivatives against various cancer cell lines are well-documented.[7]

-

Antimicrobial Activity: The isatin scaffold is present in compounds exhibiting activity against a range of bacterial and fungal pathogens.[1][8] The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for new antibiotics.[9]

-

Neurological Activity: Isatin itself is an endogenous compound found in mammalian tissues and has been shown to modulate various neurological pathways.[10] Furthermore, isatin derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[11]

The presence of the 7-trifluoromethyl group is hypothesized to enhance these inherent activities. This electron-withdrawing group can alter the electronic properties of the indole ring system, potentially improving target engagement and pharmacokinetic properties.[12] Therefore, a primary screening cascade should prioritize assays that address these three key areas of potential bioactivity.

Synthesis of the Target Compound

The synthesis of this compound begins with the commercially available 7-(trifluoromethyl)-1H-indole-2,3-dione (7-(trifluoromethyl)isatin). The oxime is typically formed via a condensation reaction with hydroxylamine.

Workflow for Synthesis and Characterization

Caption: Synthetic workflow for this compound.

This straightforward synthesis allows for the generation of sufficient material for a comprehensive screening campaign.[11][13] The (Z)-isomer is generally the thermodynamically favored product in this reaction.

Tier 1 Screening: Primary Biological Evaluation

The initial screening phase is designed for high-throughput assessment across the three prioritized areas of activity. The goal is to identify "hits"—compounds showing significant activity in a primary assay—which can then be prioritized for more detailed investigation.

Anticancer Activity Screening

A common and effective initial screen for anticancer potential is a cell viability assay against a panel of human cancer cell lines.[14][15] The NCI-60 panel, or a representative subset, is an authoritative standard.[16]

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[15]

-

Cell Culture: Plate cells (e.g., HepG2 - liver cancer, A549 - lung cancer, MCF-7 - breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a complete culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Screening

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[9]

Protocol: Broth Microdilution for MIC Determination

-

Strain Preparation: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth), a negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring absorbance at 600 nm.

Acetylcholinesterase (AChE) Inhibition Screening

Ellman's method is a rapid and reliable colorimetric assay for screening AChE inhibitors.[17][18] The principle involves the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product.[18]

Protocol: AChE Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[18]

-

DTNB Solution: 10 mM in assay buffer.[18]

-

ATChI Substrate Solution: 10-15 mM in deionized water (prepare fresh).[17][18]

-

AChE Enzyme Solution: Prepare a working solution of AChE (from electric eel) in assay buffer (e.g., 0.2 U/mL).

-

Test Compound: Prepare serial dilutions in assay buffer (ensure final DMSO concentration is <1%).

-

-

Assay Plate Setup (96-well plate):

-

Add 25 µL of assay buffer to all wells.

-

Add 25 µL of the test compound dilutions to the sample wells.

-

Add 25 µL of assay buffer (with vehicle) to the control (100% activity) wells.

-

Add 25 µL of the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation: Add 50 µL of the DTNB solution, followed by 25 µL of the ATChI substrate solution to all wells.[17]

-

Data Acquisition: Immediately measure the absorbance at 412 nm kinetically over 10-15 minutes using a microplate reader.[17]

-

Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100.[17] Determine the IC50 value.

Tier 2 Screening: Hit Validation and Mechanistic Insights

Compounds that demonstrate promising activity (e.g., IC50 < 10 µM or MIC < 16 µg/mL) in Tier 1 screens should be advanced to secondary assays for validation and to begin exploring the mechanism of action.

Computational Docking Studies

Molecular docking can provide valuable insights into the potential binding modes of the active compound with its putative target protein.[19][20] This in silico approach helps rationalize the observed biological activity and can guide future lead optimization efforts.

Workflow: Molecular Docking

Caption: A typical workflow for molecular docking studies.

For example, if the compound shows potent AChE inhibitory activity, it would be docked into the active site of the human AChE enzyme to identify key interactions with amino acid residues like those in the catalytic triad or peripheral anionic site.

Secondary and Counter-Screens

-

For Anticancer Hits:

-

Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry to determine if the compound induces programmed cell death.

-

Kinase Inhibition Profiling: Screen the compound against a panel of relevant kinases (e.g., VEGFR, EGFR, CDKs) to identify specific molecular targets.

-

-

For Antimicrobial Hits:

-

Time-Kill Kinetics: To determine if the compound is bacteriostatic or bactericidal.[9]

-

Cytotoxicity Assay: Assess the compound's toxicity against a mammalian cell line (e.g., HEK293) to determine its selectivity index (SI). A high SI is desirable for a potential antibiotic.

-

-

For AChE Inhibitor Hits:

-

Butyrylcholinesterase (BChE) Inhibition Assay: Screen against BChE to determine selectivity. High selectivity for AChE over BChE is often a goal for Alzheimer's therapeutics.

-

Reversibility Assay: Determine if the inhibition is reversible or irreversible.

-

Data Presentation and Interpretation

All quantitative data from the screening assays should be compiled into clear, concise tables to facilitate comparison and decision-making.

Table 1: Summary of Primary Screening Results

| Assay Type | Target | Result (IC50 / MIC) | Positive Control | Control Result |

| Anticancer | HepG2 Cell Line | e.g., 8.5 µM | Doxorubicin | e.g., 0.5 µM |

| A549 Cell Line | e.g., 12.2 µM | Doxorubicin | e.g., 0.8 µM | |

| Antimicrobial | S. aureus | e.g., 16 µg/mL | Ciprofloxacin | e.g., 0.5 µg/mL |

| E. coli | e.g., >64 µg/mL | Ciprofloxacin | e.g., 0.25 µg/mL | |

| Enzyme Inhibition | Acetylcholinesterase | e.g., 5.3 µM | Donepezil | e.g., 15 nM |

Data are hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data in Table 1 suggest that the compound has moderate anticancer and AChE inhibitory activity, with some selectivity against Gram-positive bacteria. These results would justify advancing the compound to Tier 2 screening in the anticancer and neuro-activity pathways. The lack of potent Gram-negative activity might deprioritize that line of investigation initially.

Conclusion

This guide outlines a logical, tiered approach to the biological screening of this compound. By starting with a broad, hypothesis-driven primary screen and progressing to more focused, mechanistic secondary assays, researchers can efficiently and effectively evaluate the therapeutic potential of this promising isatin derivative. The integration of in vitro assays with in silico computational methods provides a powerful, self-validating system that aligns with modern drug discovery paradigms. The protocols and workflows described herein offer a robust foundation for identifying and characterizing novel bioactive agents derived from the versatile isatin scaffold.

References

-

Ingkaninan, K., et al. (2003). Screening for acetylcholinesterase inhibitory activity in plants used in Thai traditional rejuvenating and neurotonic remedies. Journal of Ethnopharmacology, 89(2-3), 261-264. [Link]

-

Hassan, A. S., et al. (2018). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 13(5), 434-445. [Link]

-

Sravanthi, V., & Shravani, K. (2018). In Silico and Docking Studies of Novel Isatin Derivatives for Anti-Inflammatory Activity. International Journal of Pharmacy and Biological Sciences, 8(2), 643-650. [Link]

-

Abebe, F. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(28), 18333–18343. [Link]

-

Jin, G. Y., et al. (2013). Acetylcholinesterase Inhibition Assay. Bio-protocol, 3(10), e786. [Link]

-

Sarker, S. D., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(11), lxad283. [Link]

-

American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

Al-Ostoot, F. H., et al. (2022). Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines. Molecules, 27(6), 1957. [Link]

-

Isloor, A. M., et al. (2023). Synthesis, biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. Journal of Biomolecular Structure and Dynamics, 41(14), 6721-6736. [Link]

-

Kavitha, S., et al. (2018). Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 2), 169-183. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Haney, E. F., et al. (2018). High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. Frontiers in Cellular and Infection Microbiology, 8, 33. [Link]

-

Kancharla, S., et al. (2020). Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles as inhibitors of Mycobacterium tuberculosis. New Journal of Chemistry, 44(30), 13031-13040. [Link]

-

ResearchGate. (n.d.). Several examples of isatin derivatives with biological activities. [Link]

-

Saini, R. K., et al. (2025). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 30(14), 1234. [Link]

-

Sharma, D., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Antibiotics, 10(7), 833. [Link]

-

Nogrady, T. (2021). A survey of isatin hybrids and their biological properties. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [Link]

-

Pozharskii, A. F., et al. (2011). Indole and Isatin Oximes: Synthesis, Reactions, and Biological Activity. (Review). Chemistry of Heterocyclic Compounds, 47(4), 395-416. [Link]

-

Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]

-

International Journal of Creative Research Thoughts. (2020). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT, 8(6). [Link]

- Arain, T. M., et al. (2003). Methods of screening for antimicrobial compounds.

-

ResearchGate. (n.d.). Primary screening for antibacterial activity of synthetic compounds... [Link]

-

Khan, I., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 28-36. [Link]

-

da Silva, A. B., et al. (2021). Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. Scientific Reports, 11(1), 12961. [Link]

-

SlideShare. (2017). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. [Link]

-

Semwal, P., et al. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 26(16), 4957. [Link]

- Kollmar, M., et al. (2006). Process for preparing isatins with control of side-product formation.

-

Brown, B. M., et al. (2025). 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a Superagonist for the Intermediate-conductance Ca2+-activated K+ Channel KCa3.1. Molecular Pharmacology, 107(3). [Link]

-

ResearchGate. (2016). Synthesis and bio-evaluation of quaternary centered 3-hydroxy-3-(trifluoromethyl)indolin-2-one derivatives for anticancer and antimicrobial activities. [Link]

Sources

- 1. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nmc.gov.in [nmc.gov.in]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles as inhibitors of Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ijcrt.org [ijcrt.org]

- 16. noblelifesci.com [noblelifesci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ijpbs.com [ijpbs.com]

- 20. Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines [mdpi.com]

The Architect's Guide to Isatin Oxime Derivatives: Unveiling Key Therapeutic Targets

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Isatin Scaffold - A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a heterocyclic indole derivative that has garnered significant attention in medicinal chemistry for its remarkable versatility.[1][2][3] Its unique structural features, including a planar aromatic ring, reactive carbonyl groups, and a hydrogen bond-donating NH group, make it an ideal scaffold for the design of novel therapeutic agents.[1] The ease with which the isatin ring can be derivatized at multiple positions allows for the generation of vast chemical libraries with diverse pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][4][5] One particular class of derivatives, the isatin oximes, has emerged as a rich source of potent modulators of critical biological pathways. This guide provides an in-depth exploration of the known therapeutic targets of isatin oxime derivatives, offering field-proven insights into their mechanisms of action and the experimental methodologies used for their validation.

Chapter 1: Protein Kinases - The "On/Off" Switches of Cellular Signaling

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Isatin oxime derivatives have been extensively investigated as potent kinase inhibitors, often demonstrating high binding affinity and selectivity.[6][7][8][9]

Mechanism of Action: Targeting the ATP-Binding Pocket

The primary mechanism by which many isatin-based compounds, including oximes, inhibit kinase activity is through competitive binding to the ATP-binding site of the enzyme. The planar isatin core mimics the adenine ring of ATP, while strategic modifications on the scaffold allow for specific interactions with amino acid residues within the kinase domain, thereby conferring selectivity. Molecular modeling studies have corroborated these binding modes, providing a rational basis for the design of next-generation inhibitors.[6][7][8][9]

Key Kinase Targets and Therapeutic Implications

Tricyclic isatin oximes have shown significant potential as anti-inflammatory and neuroprotective agents by targeting a range of kinases.[6][7][8][9] One potent derivative, 3-(hydroxyimino)-5-nitro-1,3,6,7,8,9-hexahydro-2H-benzo[g]indol-2-one, exhibited high binding affinity for 12 different kinases, including:

-

DYRK1A/1B (Dual-specificity tyrosine phosphorylation-regulated kinase 1A/1B): Implicated in neurodegenerative diseases like Alzheimer's.

-

PIM1 (Proto-oncogene serine/threonine-protein kinase 1): A key regulator of cell survival and proliferation in cancer.

-

HIPK1-3 (Homeodomain-interacting protein kinase 1-3): Involved in developmental processes and tumorigenesis.

-

DAPK1-3 (Death-associated protein kinase 1-3): Regulators of apoptosis and autophagy.[6][7][8][9]

This multi-targeting capability suggests that isatin oximes could be developed into drugs for complex diseases with multifaceted pathologies.[6]

Table 1: Kinase Binding Affinity of a Tricyclic Isatin Oxime Derivative

| Kinase Target | Binding Affinity (Kd, nM) | Therapeutic Relevance |

| DYRK1A | 1.4 | Neurodegenerative Diseases |

| PIM1 | 3.6 | Cancer, Inflammation |

| HIPK2 | 8.2 | Cancer, Development |

| DAPK1 | 25 | Apoptosis, Cancer |

| Data synthesized from studies on potent tricyclic isatin oxime inhibitors.[6][7][8][9] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the inhibitory potential of an isatin oxime derivative against a specific kinase. The principle relies on quantifying the amount of ATP remaining in solution after the kinase reaction; lower ATP levels indicate higher kinase activity.

Causality Insight: This assay is a direct measure of the compound's ability to interfere with the kinase's primary function—ATP hydrolysis. It is a crucial first step in validating a compound as a kinase inhibitor.

Self-Validating System: The protocol includes "No Kinase," "No Substrate," and "Vehicle Control" wells to ensure that any observed signal change is directly attributable to the kinase activity and its inhibition by the test compound.

Materials:

-

Recombinant human kinase (e.g., DYRK1A)

-

Kinase-specific peptide substrate

-

Isatin oxime derivative (test compound) dissolved in DMSO

-

ATP solution

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well microplates

-

Multimode plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the isatin oxime derivative in DMSO. A typical starting concentration is 10 mM.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Kinase assay buffer.

-

Test compound at various concentrations (final DMSO concentration should be ≤1%).

-

Kinase and substrate solution.

-

-

Initiation: Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

ATP Detection:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Diagram 1: General Kinase Inhibition Workflow

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Chapter 2: Caspases - The Executioners of Apoptosis

Caspases (cysteine-aspartic proteases) are a family of enzymes that play a central role in the execution phase of apoptosis, or programmed cell death.[10][11] Inhibiting caspases can be a therapeutic strategy in diseases characterized by excessive cell death, such as neurodegenerative disorders. Isatin derivatives, particularly isatin sulfonamides, have been identified as potent, non-peptide inhibitors of effector caspases-3 and -7.[10][12]

Mechanism of Action: Covalent Interaction with the Catalytic Cysteine

The inhibitory mechanism of isatin derivatives against caspases involves the electrophilic C3-carbonyl group of the isatin ring.[11] This carbonyl group is attacked by the catalytic cysteine residue (Cys) in the active site of the caspase, forming a reversible covalent adduct. This interaction effectively blocks the enzyme's ability to cleave its natural substrates, thereby halting the apoptotic cascade. The potency and selectivity of these inhibitors are enhanced by substitutions at the C5 position and the N1 position of the isatin ring, which can form additional interactions with subsites (S1-S4) within the enzyme's active site.[10][13]

Key Caspase Targets and Therapeutic Potential

-

Caspase-3 and Caspase-7: These are the primary executioner caspases. Isatin sulfonamides have shown excellent inhibitory activity against both, with some derivatives achieving IC50 values in the low micromolar to nanomolar range.[10][13][14]

-

Apoptosis Imaging: The high affinity and specificity of isatin sulfonamides for caspases have led to their development as radiotracers for non-invasive imaging of apoptosis using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[12]

Table 2: Inhibitory Activity of Isatin Derivatives Against Caspase-3

| Derivative Type | Key Structural Feature | IC50 (µM) | Reference |

| Isatin Sulfonamide | 5-Pyrrolidinyl sulfonyl group | 2.33 | [10] |

| Triazole-containing Isatin | Hydrophilic triazole at N1 | 0.0056 | [13] |

| Data represents lead compounds from referenced studies. |

Experimental Protocol: Fluorometric Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases in cell lysates or with purified enzymes. It uses a specific peptide substrate that, when cleaved by an active caspase, releases a fluorescent group.

Causality Insight: This assay directly quantifies the catalytic activity of the target enzyme. A reduction in the fluorescent signal in the presence of the isatin oxime derivative provides direct evidence of enzyme inhibition.

Self-Validating System: The protocol includes a "No Enzyme" control to measure background fluorescence and a "Potent Inhibitor" control (e.g., Ac-DEVD-CHO) to define the baseline for maximal inhibition.[10]

Materials:

-

Cell lysate or purified Caspase-3/7

-

Caspase-Glo® 3/7 Reagent or similar, containing a luminogenic substrate (e.g., Z-DEVD-aminoluciferin)

-

Isatin oxime derivative (test compound) in DMSO

-

Caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO) as a positive control

-

White, opaque 96-well microplates

-

Multimode plate reader with luminescence detection

Procedure:

-

Sample Preparation: If using cells, induce apoptosis to activate caspases. Prepare cell lysates according to standard protocols.

-

Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent and the 96-well plate to equilibrate to room temperature.

-

Assay Setup:

-

Add cell lysate or purified enzyme to each well.

-

Add the isatin oxime derivative at various concentrations.

-

Include vehicle controls (DMSO) and positive inhibitor controls.

-

-

Reaction Initiation: Add the Caspase-Glo® 3/7 Reagent to all wells. The reagent contains the substrate and lysis buffer, simplifying the workflow.

-

Incubation: Mix the contents by orbital shaking for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each sample with a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the results as a function of inhibitor concentration to determine the IC50 value.

Diagram 2: Apoptotic Pathway and Caspase Inhibition

Caption: Inhibition of executioner caspases by isatin derivatives blocks apoptosis.

Chapter 3: Tubulin - The Cytoskeletal Scaffolding

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[15] Disrupting microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several isatin derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[16][17]

Mechanism of Action: Destabilizing Microtubule Dynamics

Isatin-based tubulin inhibitors typically bind to the β-tubulin subunit at or near the colchicine-binding site. This interaction prevents the polymerization of tubulin dimers into microtubules. The consequence in proliferating cells is a disruption of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16] Certain derivatives have been shown to act as dual inhibitors, targeting both tubulin polymerization and other critical cancer pathways, such as the Akt signaling pathway.[15]

Therapeutic Implications in Oncology

The development of isatin-based tubulin inhibitors offers a promising avenue for cancer therapy.[16] Their efficacy has been demonstrated in various cancer cell lines, including colon, breast, and lung cancer.[15] Furthermore, the unique chemical scaffold may help overcome resistance mechanisms that have developed against existing tubulin-targeting agents like taxanes and vinca alkaloids.

Table 3: Activity of Isatin Derivatives as Tubulin Polymerization Inhibitors

| Derivative Class | Cell Line | IC50 (Antiproliferative, µM) | IC50 (Tubulin Polymerization, µM) | Reference |

| 5,7-dibromoisatin analog | HT29 (Colon) | ~1.0 | Significantly better than vinblastine | [15] |

| Quinoline-indole hybrid | HepG2 (Liver) | <0.01 | 2.09 | [17] |

| Data represents lead compounds from referenced studies. |

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. The formation of microtubules increases the turbidity of the solution, which can be measured spectrophotometrically.

Causality Insight: This is a direct biochemical assay that confirms the compound's mechanism of action on the target protein. It distinguishes between agents that inhibit polymerization (like isatin derivatives) and those that stabilize microtubules (like taxanes).

Self-Validating System: The assay includes a positive control (e.g., Paclitaxel for polymerization, Nocodazole for depolymerization) and a vehicle control (DMSO) to ensure the observed effects are specific and significant.

Materials:

-

Lyophilized, purified bovine or porcine brain tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., G-PEM buffer)

-

GTP solution

-

Isatin oxime derivative (test compound) in DMSO

-

Control compounds (e.g., Paclitaxel, Nocodazole)

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

-

Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with the polymerization buffer to a final concentration of 1-3 mg/mL.

-

Reaction Setup: In a pre-chilled 96-well plate, add the test compound at various concentrations.

-

Initiation: Add the reconstituted tubulin solution to the wells. Immediately add GTP to initiate polymerization.

-

Data Acquisition: Place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.

-

Analysis: Plot the absorbance (OD340) versus time. A decrease in the rate or extent of polymerization compared to the vehicle control indicates an inhibitory effect. Calculate the IC50 value from the dose-response curve of polymerization inhibition.

Chapter 4: Other Notable Therapeutic Targets

The versatility of the isatin oxime scaffold extends beyond the major target classes discussed above. Research has identified their potential in modulating several other key biological targets.

-

Anticonvulsant Activity: Isatin derivatives have shown significant promise as anticonvulsant agents in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models.[18][19][20] The proposed mechanisms include the modulation of voltage-gated sodium and calcium channels and enhancement of GABAergic neurotransmission.[20]

-

Antimicrobial Activity: Isatin-based compounds, including Schiff bases and other derivatives, exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][21][22][23] Potential mechanisms include the inhibition of essential bacterial enzymes like tyrosyl-tRNA synthetase or disruption of the bacterial cell wall.[4][23]

-

Histone Deacetylases (HDACs): Novel isatin-3-oxime-based hydroxamic acids have been designed as HDAC inhibitors, which are a promising class of anticancer agents.[24]

Conclusion and Future Perspectives

Isatin oxime derivatives represent a privileged and highly adaptable chemical scaffold in modern drug discovery. Their demonstrated ability to potently and often selectively modulate key therapeutic targets—including protein kinases, caspases, and tubulin—underscores their vast potential. The ongoing exploration of this chemical space continues to unveil novel derivatives with improved potency, selectivity, and drug-like properties. Future research will likely focus on optimizing these compounds for clinical development, exploring novel drug delivery systems like peptide-drug conjugates[16], and further elucidating their polypharmacological profiles to tackle complex diseases such as cancer and neurodegeneration. The foundational knowledge and experimental frameworks presented in this guide serve as a robust starting point for scientists dedicated to harnessing the therapeutic power of isatin oximes.

References

-

Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. MDPI. [Link]

-

Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Semantic Scholar. [Link]

-

Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. PubMed. [Link]

-

Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. ResearchGate. [Link]

-

Isatin derivatives as tubulin inhibitors. ResearchGate. [Link]

-

Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers. [Link]

-

Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. NIH. [Link]

-

Small Molecule Caspase Inhibitors Using Isatin and Oxindole Scaffolds and a Combinatorial Approach. CORE Scholar. [Link]

-

Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay. NIH. [Link]

-

Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PMC - PubMed Central. [Link]

-

Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. PubMed. [Link]

-

Isatin and its derivatives: A comprehensive review of design, mechanisms, and therapeutic potential. ijprajournal.com. [Link]

-

Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. ResearchGate. [Link]

-

Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. NIH. [Link]

-

Isatin Sulfonamides: Potent caspases-3 and -7 Inhibitors, and Promising PET and SPECT Radiotracers for Apoptosis Imaging. PubMed. [Link]

-

Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Scilit. [Link]

-

Isatin and its derivatives: review of pharmacological activities and therapeutic potential. ResearchGate. [Link]

-

Design and synthesis of isatin derivative payloaded peptide-drug conjugate as tubulin inhibitor against colorectal cancer. PubMed. [Link]

-

Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. PMC - NIH. [Link]

-

ISATIN: New hope against convulsion. ResearchGate. [Link]

-

ISATIN: New Hope Against Convulsion. PubMed. [Link]

-

Isatin-Based Anticonvulsant Agents Synthesis and Antiseizure Evaluation in Mice. SID.ir. [Link]

-

Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening. PMC - NIH. [Link]

-

Isatin Derivatives: A Frontier in Antimicrobial Agents. Semantic Scholar. [Link]

-

Isatin derivatives and their anti-bacterial activities. ResearchGate. [Link]

-

Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC - NIH. [Link]

-

Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. NIH. [Link]

-

Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice. Science and Education Publishing. [Link]

-

Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 12. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and synthesis of isatin derivative payloaded peptide-drug conjugate as tubulin inhibitor against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. brieflands.com [brieflands.com]

- 20. Screening of the Anticonvulsant Activity of Some Isatin Derivatives in Experimental Seizure Models and Its Effect on Brain GABA Levels in Mice [pubs.sciepub.com]

- 21. semanticscholar.org [semanticscholar.org]

- 22. researchgate.net [researchgate.net]